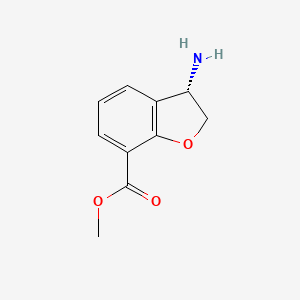
(S)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL(3S)-3-AMINO-2,3-DIHYDROBENZO[2,3-B]FURAN-7-CARBOXYLATE is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of METHYL(3S)-3-AMINO-2,3-DIHYDROBENZO[2,3-B]FURAN-7-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenol, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of palladium-catalyzed reactions is prevalent, allowing for efficient synthesis under milder conditions. Additionally, continuous flow reactors are sometimes utilized to scale up the production while maintaining consistency and quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions, typically involving hydrogenation or the use of reducing agents like sodium borohydride, can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the benzofuran ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of METHYL(3S)-3-AMINO-2,3-DIHYDROBENZO[2,3-B]FURAN-7-CARBOXYLATE involves its interaction with specific molecular targets within the cell. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cell signaling, gene expression, and metabolic processes, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Furan-3-carboxylates: These compounds share a similar furan ring structure and exhibit comparable biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant pharmacological properties, often compared to benzofurans due to their structural similarities.
Uniqueness: METHYL(3S)-3-AMINO-2,3-DIHYDROBENZO[2,3-B]FURAN-7-CARBOXYLATE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-4-2-3-6-8(11)5-14-9(6)7/h2-4,8H,5,11H2,1H3/t8-/m1/s1 |
Clé InChI |
RKNYRLQHRNHEPV-MRVPVSSYSA-N |
SMILES isomérique |
COC(=O)C1=CC=CC2=C1OC[C@H]2N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1OCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















